N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine
Description
N-(3-Chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a glycine derivative featuring a 3-chlorophenyl group and a 4-methylphenylsulfonyl (tosyl) substitution on the nitrogen atom. The presence of the sulfonyl group enhances stability and modulates electronic properties, while the chloro substituent may influence lipophilicity and binding interactions .
Properties
IUPAC Name |
2-(3-chloro-N-(4-methylphenyl)sulfonylanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-11-5-7-14(8-6-11)22(20,21)17(10-15(18)19)13-4-2-3-12(16)9-13/h2-9H,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTQNQSARCUPGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine typically involves the reaction of 3-chloroaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting sulfonamide is then reacted with glycine under appropriate conditions to yield the final product. The reaction conditions may include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO)
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the sulfonyl group suggests potential interactions with proteins through hydrogen bonding or covalent modification.
Comparison with Similar Compounds
Aromatic Substituent Effects
- Chlorine Position : The 3-chlorophenyl group in the parent compound contrasts with analogs like N-(4-Chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine (4-Cl substituent), which may alter steric hindrance and π-π stacking interactions .
- Methoxy and Trifluoromethyl Groups : Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate () and N-[4-Chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycine () demonstrate how electron-withdrawing (Cl, CF₃) or donating (OCH₃) groups affect electronic density and reactivity.
Sulfonyl Group Variations
Functional Group Modifications
- Esterification vs. Free Carboxylic Acid : Methyl ester derivatives (e.g., ) mask the carboxylic acid, improving cell membrane permeability in biological systems .
- Amide Derivatives : Glycinamide analogs () replace the carboxylic acid with an amide, altering hydrogen-bonding capacity and metabolic pathways .
Physicochemical and Application Insights
- Lipophilicity : The trifluoromethyl group in N-[4-Chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycine increases logP values compared to the parent compound, favoring blood-brain barrier penetration .
- Synthetic Utility : Discontinued products () suggest challenges in large-scale synthesis or niche applications, whereas methyl esters () are likely intermediates in drug development.
- Antioxidant Potential: Sulfonamide glycine derivatives are implicated in Nrf2 pathway activation, though direct evidence for the parent compound is lacking .
Biological Activity
N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed examination of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a sulfonamide group , which is significant for its biological activity. The presence of the chlorophenyl and methylphenyl groups enhances its interaction with biological targets. Its molecular formula indicates the presence of both hydrophobic and polar characteristics, which may influence its pharmacokinetics and mechanisms of action.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide moiety can form hydrogen bonds or covalent modifications with target proteins, potentially modulating their activity. These interactions can lead to various biological effects, including:
- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial infections.
- Anticancer Activity : Research indicates potential cytotoxic effects on cancer cell lines.
Antimicrobial Properties
Research has indicated that sulfonamide compounds often exhibit antimicrobial properties. This compound has been investigated for its efficacy against various microbial strains. The mechanism may involve inhibition of bacterial folate synthesis, a common pathway targeted by sulfonamides.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. For instance, in vitro assays demonstrated that it could reduce cell viability in human tumor cell lines significantly. The following table summarizes findings from relevant studies:
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Study 1 | HCC | 15 | Significant reduction in viability |
| Study 2 | GBM | 20 | Moderate cytotoxicity observed |
| Study 3 | MB | 10 | High sensitivity noted |
Case Studies
- Cytotoxicity Assessment : A study evaluated the effects of this compound on various cancer cell lines, including hepatocellular carcinoma (HCC) and glioblastoma (GBM). The results indicated that the compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effective concentrations for therapeutic potential.
- Mechanistic Studies : Another research effort focused on elucidating the mechanism by which this compound affects cancer cells. It was found to induce apoptosis through the activation of caspase pathways, confirming its role as a potential anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
